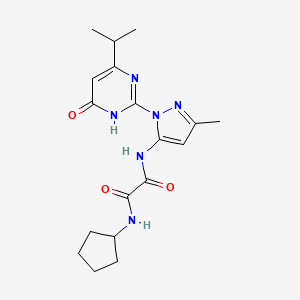![molecular formula C9H13ClO B2409724 8-Chloro-1-oxaspiro[4.5]dec-6-ene CAS No. 1824241-77-1](/img/structure/B2409724.png)
8-Chloro-1-oxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-oxaspiro[4.5]dec-6-ene is a chemical compound with the CAS Number: 1824241-77-1 . It has a molecular weight of 172.65 .
Molecular Structure Analysis
The molecular formula of this compound is C9H13ClO .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 260.8±40.0 °C and its predicted density is 1.13±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
8-Chloro-1-oxaspiro[4.5]dec-6-ene derivatives have been utilized in crystal structure studies. For instance, Wang et al. (2011) synthesized a compound using this compound and analyzed its crystal structure via X-ray diffraction, revealing a molecular structure with a planar furan ring and a cyclohexane ring in a chair conformation (Wang et al., 2011).
Synthesis and Total Synthesis Applications
The compound has been employed in the synthesis of various spirocyclic ethers. Young et al. (2000) used Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization for synthesizing substituted 1-oxaspiro[4.5]dec-6-ene systems, which were then applied in the total synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Inhibitory and Binding Studies
Compounds derived from this compound have been studied for their potential inhibitory effects and binding activities. For example, Ge et al. (2016) isolated new isoxazoline compounds from Xanthoceras sorbifolia Bunge, showing potential anti-asthmatic and anti-anaphylaxis activities based on molecular docking studies (Ge et al., 2016).
Antimicrobial Applications
Dalloul et al. (2016) synthesized novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes and evaluated their antimicrobial activities, finding significant inhibitory effects against several microbial strains (Dalloul, El-nwairy, Shorafa, & AbuSamaha, 2016).
Pharmacological and Biological Activity
Wang et al. (2015) synthesized novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives and evaluated them as inhibitors against protein tyrosine phosphatase 1B, identifying compound 6f as a potential lead compound (Wang et al., 2015).
Eigenschaften
IUPAC Name |
8-chloro-1-oxaspiro[4.5]dec-6-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2,5,8H,1,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUKPJOVCSVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C=C2)Cl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)


![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)


![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)